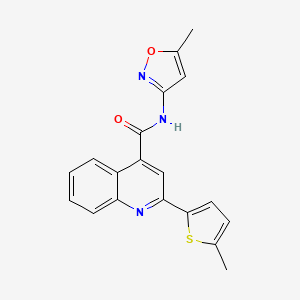
N-(4-ethylcyclohexyl)-3,4-difluorobenzenesulfonamide
Descripción general
Descripción
N-(4-ethylcyclohexyl)-3,4-difluorobenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a difluorobenzene ring and an ethylcyclohexyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylcyclohexyl)-3,4-difluorobenzenesulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting 3,4-difluorobenzenesulfonyl chloride with an amine, such as 4-ethylcyclohexylamine, under basic conditions. This reaction is usually carried out in the presence of a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous purification processes to maintain product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, where various nucleophiles can replace the hydrogen atom.
Oxidation and Reduction: The cyclohexyl ring can be subjected to oxidation or reduction reactions, altering the oxidation state of the carbon atoms.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Various N-substituted sulfonamides.
Oxidation Products: Ketones or alcohols derived from the cyclohexyl ring.
Coupling Products: Biaryl compounds formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of carbon-carbon bonds.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and solubility.
Biology and Medicine:
Pharmaceuticals: N-(4-ethylcyclohexyl)-3,4-difluorobenzenesulfonamide may serve as a scaffold for designing drugs with potential anti-inflammatory or antimicrobial properties.
Biological Probes: It can be used in the development of probes for studying enzyme activity or protein interactions.
Industry:
Agriculture: The compound can be explored for use in agrochemicals, such as herbicides or fungicides.
Electronics: It may be used in the fabrication of organic electronic devices due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which N-(4-ethylcyclohexyl)-3,4-difluorobenzenesulfonamide exerts its effects depends on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes.
Catalytic Activity: As a ligand in catalytic reactions, the compound can stabilize transition states and facilitate the formation of carbon-carbon bonds through coordination with metal centers.
Comparación Con Compuestos Similares
N-(4-cyclohexyl)-3,4-difluorobenzenesulfonamide: Lacks the ethyl group on the cyclohexyl ring.
N-(4-ethylcyclohexyl)-4-fluorobenzenesulfonamide: Has only one fluorine atom on the benzene ring.
N-(4-ethylcyclohexyl)-3,4-dichlorobenzenesulfonamide: Contains chlorine atoms instead of fluorine atoms.
Uniqueness:
Fluorine Substitution: The presence of two fluorine atoms on the benzene ring enhances the compound’s electron-withdrawing properties, affecting its reactivity and interactions.
Ethylcyclohexyl Group: The ethyl group on the cyclohexyl ring provides steric hindrance, influencing the compound’s binding affinity and selectivity in biological and catalytic applications.
Propiedades
IUPAC Name |
N-(4-ethylcyclohexyl)-3,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO2S/c1-2-10-3-5-11(6-4-10)17-20(18,19)12-7-8-13(15)14(16)9-12/h7-11,17H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPROQMMTJGMIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(biphenyl-4-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4744939.png)
![2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-(4-iodophenyl)acetamide](/img/structure/B4744950.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanesulfonamide](/img/structure/B4744956.png)
![N-(2,5-dichlorophenyl)-2-{[5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4744962.png)
![N-[4-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)-2-methylphenyl]-2-furamide](/img/structure/B4744968.png)
![2-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4744984.png)
![(6Z)-5-imino-2-(4-methylphenyl)-6-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4744985.png)
![METHYL 3-[(4-CHLOROPHENYL)METHANESULFONAMIDO]BENZOATE](/img/structure/B4744993.png)
![3-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4745000.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-propylbenzamide](/img/structure/B4745003.png)
![2-{2,4-DIOXO-5-[(Z)-1-(5-PIPERIDINO-2-FURYL)METHYLIDENE]-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE](/img/structure/B4745004.png)



